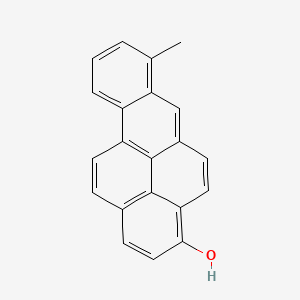

Benzo(a)pyren-3-ol, 7-methyl-

Description

Contextualizing Benzo(a)pyren-3-ol, 7-methyl- as a Polycyclic Aromatic Hydrocarbon Derivative

Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds composed of two or more fused aromatic rings. researchgate.net They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood. encyclopedia.pubfrontiersin.org Benzo[a]pyrene is a prototypical five-ring PAH widely recognized as a pollutant and carcinogen. tandfonline.commdpi.com

PAH derivatives are formed when a hydrogen atom on the aromatic ring of a parent PAH is replaced by a functional group. researchgate.net These substitutions can significantly alter the compound's physical, chemical, and biological properties. ontosight.ai Benzo(a)pyren-3-ol, 7-methyl- is a derivative of benzo[a]pyrene characterized by two specific substitutions: a methyl group (-CH₃) at the 7-position and a hydroxyl group (-OH) at the 3-position. ontosight.ai

These derivatives fall into several major categories, including:

Alkylated PAHs (APAHs) : Containing one or more alkyl groups.

Oxygenated PAHs (OPAHs) : Containing oxygen in the form of hydroxyl, carbonyl (ketone/quinone), or ether functional groups. Benzo(a)pyren-3-ol, 7-methyl- belongs to this class due to its hydroxyl group.

Nitrated PAHs (NPAHs) : Containing one or more nitro groups (-NO₂). mdpi.com

Halogenated PAHs (XPAHs) : Containing halogen atoms like chlorine or bromine. nih.govacs.org

The addition of functional groups, such as in Benzo(a)pyren-3-ol, 7-methyl-, can affect a molecule's water solubility, volatility, and reactivity compared to the parent PAH. researchgate.net Hydroxylated derivatives (OH-PAHs), for instance, are generally more water-soluble than their parent compounds. researchgate.net This increased solubility can influence their environmental mobility and biological availability. researchgate.net While environmental levels of some PAH derivatives may be lower than their parent compounds, certain derivatives exhibit significant biological activity. nih.govacs.org

| Derivative Class | Functional Group | General Characteristics | Example |

|---|---|---|---|

| Alkylated PAHs (APAHs) | Alkyl (e.g., -CH₃) | Often found in petrogenic sources; toxicity can vary. | 7-Methylbenzo[a]pyrene |

| Oxygenated PAHs (OPAHs) | Hydroxyl (-OH), Carbonyl (=O) | Can be formed via metabolism or atmospheric reactions; often more water-soluble. researchgate.netmdpi.com | Benzo[a]pyren-3-ol |

| Nitrated PAHs (NPAHs) | Nitro (-NO₂) | Formed from atmospheric reactions with nitrogen oxides. researchgate.net | 6-Nitrobenzo[a]pyrene |

| Halogenated PAHs (XPAHs) | Halogen (e.g., -Cl, -Br) | Less common, can be formed through industrial processes. nih.gov | Chlorinated Pyrenes |

Historical Trajectory of Research on Benzo[a]pyrene Metabolites and Their Biological Relevance

Research into the biological effects of benzo[a]pyrene dates back centuries, with early observations linking soot exposure to cancer in chimney sweeps. wikipedia.org However, the understanding that BaP itself is a procarcinogen—requiring metabolic activation to exert its primary biological effects—is a more recent and critical development in toxicology and cancer research. frontiersin.orgwikipedia.org The metabolic process transforms the chemically stable and lipophilic BaP into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. tandfonline.comresearchgate.net

The primary pathway for BaP metabolic activation involves a series of enzymatic reactions, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orgoup.com

Key Metabolic Steps:

Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide across the 7,8-double bond of BaP, forming BaP-7,8-epoxide. oup.com

Hydration: The enzyme epoxide hydrolase (EH) hydrates the epoxide to form BaP-7,8-dihydrodiol (BaP-7,8-DHD). oup.com

Second Epoxidation: A subsequent epoxidation of BaP-7,8-DHD by CYP enzymes creates the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netencyclopedia.pub

BPDE is highly reactive and readily forms adducts with DNA, particularly with the N² position of guanine. tandfonline.com These bulky adducts can distort the DNA helix, leading to errors during DNA replication and initiating mutations that may ultimately lead to cancer. wikipedia.org

Alongside this primary activation pathway, metabolism also generates numerous other metabolites, including phenols (hydroxylated derivatives) and quinones. researchgate.net For instance, 1-OH-BaP, 3-OH-BaP, and 9-OH-BaP are known phenol metabolites formed during detoxification. oup.com The metabolism of methylated PAHs like 7-methylbenzo[a]pyrene has also been studied, revealing the formation of various dihydrodiols and demonstrating that the position of the methyl group influences the metabolic profile.

| Enzyme Family | Specific Enzyme Example | Role in Benzo[a]pyrene Metabolism |

|---|---|---|

| Cytochrome P450 (Phase I) | CYP1A1, CYP1B1 | Catalyzes the initial and second epoxidation steps, critical for forming reactive intermediates. frontiersin.orgmdpi.com |

| Epoxide Hydrolase (Phase I) | mEH (microsomal EH) | Hydrates epoxides to form dihydrodiols (e.g., BaP-7,8-DHD). oup.com |

| Glutathione S-Transferases (Phase II) | GSTs | Detoxification by conjugating glutathione to reactive metabolites. oup.com |

| UDP-Glucuronosyltransferases (Phase II) | UGTs | Detoxification by adding glucuronic acid to hydroxylated metabolites, increasing water solubility for excretion. oup.com |

| Aldo-Keto Reductases | AKRs | Can be involved in an alternative metabolic activation pathway leading to the formation of o-quinones. oup.com |

Identification of Knowledge Gaps and Formulating Future Research Trajectories for Benzo(a)pyren-3-ol, 7-methyl- Studies

Despite extensive research on PAHs, significant knowledge gaps persist, particularly concerning the vast array of their derivatives. nih.govacs.orgacs.org The specific compound Benzo(a)pyren-3-ol, 7-methyl- exemplifies a significant data gap, as there is a notable lack of dedicated studies on its formation, environmental occurrence, and biological activity.

Identified Knowledge Gaps:

Lack of Specific Data: There is a critical shortage of research focused specifically on Benzo(a)pyren-3-ol, 7-methyl-. Its metabolic origin, whether it is a detoxification product or an intermediate in a different activation pathway, is not well-established.

Analytical Challenges: The sheer number of possible PAH derivatives makes their comprehensive detection and quantification in environmental and biological samples a major analytical challenge. acs.org This hinders a full assessment of exposure and biological relevance. gulfresearchinitiative.org

Alternative Metabolic Pathways: While the diol-epoxide pathway of BaP is well-documented, other activation pathways exist, such as those forming radical cations or o-quinones. oup.comresearchgate.net The role and prevalence of these alternative pathways for substituted PAHs are less clear.

Future Research Trajectories:

Synthesis and Characterization: The first step for future studies would be the chemical synthesis and purification of analytical standards for Benzo(a)pyren-3-ol, 7-methyl-. This would enable its unambiguous identification and quantification.

Metabolic Profiling: In vitro studies using liver microsomes or cell cultures could be employed to determine if this compound is a metabolite of 7-methylbenzo[a]pyrene and to identify the specific enzymes responsible for its formation.

Biological Activity Screening: Once a standard is available, its biological activity could be assessed using a battery of in vitro assays. This would include tests for mutagenicity (e.g., Ames assay), DNA adduct formation, and activation of cellular signaling pathways such as the aryl hydrocarbon receptor (AhR) pathway. tandfonline.com

Advanced Analytical Methods: The use of high-resolution mass spectrometry and other advanced analytical techniques could help screen for the presence of Benzo(a)pyren-3-ol, 7-methyl- and other less-studied derivatives in environmental samples and human tissues to better understand real-world exposures. acs.orggulfresearchinitiative.org

Closing these research gaps is essential for a more complete understanding of the environmental and biological impact of PAHs, moving beyond the parent compounds to their myriad derivatives. acs.orgospar.org

In-Depth Analysis of Benzo(a)pyren-3-ol, 7-methyl- Is Not Possible Due to Lack of Specific Research Data

A comprehensive and scientifically detailed article focusing exclusively on the biological interactions and mechanistic pathways of the chemical compound Benzo(a)pyren-3-ol, 7-methyl- cannot be generated as requested. Extensive searches of publicly available scientific literature, including chemical databases and toxicological research, have revealed a significant lack of specific studies on this particular molecule.

Benzo(a)pyren-3-ol, 7-methyl- (CAS No. 79418-83-0) is recognized as a phenolic metabolite of 7-methylbenzo(a)pyrene (7-MeBP). chemsrc.comnbinno.com Research has been conducted on the parent compound, 7-MeBP, which is known to be carcinogenic in some experimental models and undergoes metabolic processing. nih.govaacrjournals.org Studies on 7-MeBP show that it is metabolized into various products, including dihydrodiols, and binds to cellular DNA, although to a lesser extent than its well-studied relative, benzo(a)pyrene (B[a]P). nih.govaacrjournals.org

However, the specific data required to populate the detailed outline provided in the user request—covering intracellular localization, dynamic distribution, interactions with DNA, proteins, and lipids, as well as specific genotoxic mechanisms like DNA adduct formation, repair pathways, strand breaks, and chromosomal aberrations—are not available for Benzo(a)pyren-3-ol, 7-methyl-. The existing body of research focuses overwhelmingly on benzo(a)pyrene and its primary carcinogenic metabolites, such as benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE).

Without dedicated studies on Benzo(a)pyren-3-ol, 7-methyl-, any attempt to create the requested article would involve speculation or improper extrapolation from data on parent or related compounds. This would violate the core requirement for a scientifically accurate report focused solely on the specified chemical. Therefore, the creation of a thorough and informative article strictly adhering to the provided outline is not feasible at this time.

Properties

CAS No. |

79418-83-0 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

7-methylbenzo[a]pyren-3-ol |

InChI |

InChI=1S/C21H14O/c1-12-3-2-4-15-16-8-5-13-7-10-19(22)17-9-6-14(11-18(12)15)21(16)20(13)17/h2-11,22H,1H3 |

InChI Key |

SICNFFZLNVZEST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C3C=CC4=C(C=CC5=C4C3=C(C2=CC=C1)C=C5)O |

Origin of Product |

United States |

Biological Interactions and Mechanistic Pathways of Benzo a Pyren-3-ol, 7-methyl-

Elucidation of Molecular Mechanisms of Action Ascribed to Benzo(a)pyren-3-ol, 7-methyl-

Epigenetic Modifications Influenced by Benzo(a)pyren-3-ol, 7-methyl-

While direct studies on the epigenetic effects of Benzo(a)pyren-3-ol, 7-methyl- are not extensively documented, the influence of its parent compound, benzo(a)pyrene (BaP), on epigenetic landscapes is well-established, providing a framework for its potential activities. Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are significant mechanisms in the biological activity of PAHs. nih.govresearchgate.net

Alterations in DNA Methylation Patterns

Exposure to BaP, the parent compound of the benzo(a)pyrene class, is known to induce changes in DNA methylation, a crucial epigenetic marker. nih.govresearchgate.netcellmolbiol.org These alterations can manifest as either hypermethylation, leading to the silencing of tumor suppressor genes, or genome-wide hypomethylation, which can result in genomic instability and the activation of proto-oncogenes. nih.gov

Table 1: Effects of Benzo(a)pyrene (Parent Compound) on DNA Methyltransferase (DNMT) Expression and DNA Methylation This table summarizes findings related to the parent compound, Benzo(a)pyrene, as direct data for Benzo(a)pyren-3-ol, 7-methyl- is limited.

| Cell Line/Organism | BaP Effect on DNMTs | Consequence on DNA Methylation |

| Mouse Embryonic Fibroblasts | Down-regulation of DNMT3a; Up-regulation of DNMT1 | Increased DNA methylation levels |

| Human Esophageal Cancer Cells (metabolite BPDE) | Induction of DNMT3a binding to promoters; Reduction of DNMT3b expression | Aberrant methylation of retinoic acid receptor-β2 (RAR-β2) |

| Rainbow Salmon Liver | Inhibition of DNA methyltransferase activity; Decreased DNMT3a expression | Global reduction in DNA methylation |

| Human Hepatic L02 Cells | Induction of DNMT1, DNMT3a, and DNMT3b expression | Hypermethylation of GSTP promoter region |

Changes in Histone Modification Landscapes

Histone modifications represent another layer of epigenetic control that can be influenced by environmental compounds. BaP is known to cause epigenetic changes, including histone acetylation. nih.gov Histone acetylation is a process that generally leads to a more open chromatin structure, allowing for gene transcription. Alterations in the balance of histone acetylation and deacetylation can lead to aberrant gene expression. While specific research detailing the impact of Benzo(a)pyren-3-ol, 7-methyl- on histone modification landscapes is scarce, its formation as a metabolite of 7-MBP suggests it could be a factor in the histone-related changes observed after exposure to the parent PAH.

Receptor-Mediated Activities Involving Benzo(a)pyren-3-ol, 7-methyl-

The biological effects of many PAHs are mediated through their interaction with cellular receptors. The Aryl Hydrocarbon Receptor (AhR) is a primary target for this class of compounds.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. nih.govmedchemexpress.commedicinacomplementar.com.br Upon binding to a ligand like BaP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes, including various cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govmedchemexpress.com This induction of metabolic enzymes is a key step in the bioactivation of PAHs to more reactive metabolites. nih.govvub.be

Studies have demonstrated that 7-methylbenzo[a]pyrene (7-MBP) is a potent activator of the AhR. vub.be As a metabolite of 7-MBP, Benzo(a)pyren-3-ol, 7-methyl-, is part of the metabolic cascade initiated by AhR activation. wur.nl The metabolic process itself is a consequence of AhR activation by the parent compound. While direct binding studies on Benzo(a)pyren-3-ol, 7-methyl- are limited, its presence as a phenolic metabolite suggests it is an integral part of the AhR-mediated metabolic pathway of 7-MBP. wur.nl

Table 2: Metabolic Profile of 7-methyl-B[a]P in Rat Liver Microsomes (RLM) This table shows the formation of various metabolites from 7-methyl-B[a]P, including 3-hydroxy-7-methyl-B[a]P, highlighting the metabolic pathway.

| Metabolite | Formation Rate (pmol/min/mg protein) |

| 3-hydroxy-7-methyl-B[a]P | 32.3 ± 10.4 |

| 7-hydroxymethyl-B[a]P | 25.1 ± 1.8 |

| 7-methyl-B[a]P-1,6-dione | 1.8 ± 0.1 |

| 7-methyl-B[a]P-3,6-dione | 1.5 ± 0.1 |

| 7-methyl-B[a]P-6,12-dione | 0.4 ± 0.0 |

| 7-methyl-B[a]P-4,5-dihydrodiol | 1.0 ± 0.1 |

| 7-methyl-B[a]P-9,10-dihydrodiol | 1.8 ± 0.2 |

| 7-methyl-B[a]P-7,8-dihydrodiol | 0.2 ± 0.0 |

Data adapted from a 2022 study on the in vitro metabolism of methylated benzo[a]pyrene analogues. wur.nl

Investigation of Other Nuclear Receptor Interactions

Beyond the AhR, PAHs and their metabolites may interact with other nuclear receptors. For example, research has shown that BaP can affect the vitamin D receptor (VDR) signaling pathway, enhancing the catabolism of vitamin D3. nih.gov This interaction is also mediated through AhR activation, demonstrating a crosstalk between these signaling pathways. nih.govresearchgate.net There is currently a lack of specific research investigating the direct interactions of Benzo(a)pyren-3-ol, 7-methyl- with other nuclear receptors such as the retinoic acid receptor (RAR) or the peroxisome proliferator-activated receptor (PPAR).

Perturbations of Signal Transduction Cascades by Benzo(a)pyren-3-ol, 7-methyl-

The cellular response to PAH exposure involves the perturbation of various signal transduction cascades that regulate cell proliferation, survival, and death. Studies on the parent compound, BaP, have provided insights into these disruptions.

For example, BaP has been shown to activate mitogen-activated protein (MAP) kinases, including the extracellular signal-related kinase (ERK) and p38 kinase, in human colon carcinoma cells. nih.gov The activation of these pathways can influence cell growth and the activity of detoxification enzymes. nih.gov

Furthermore, BaP exposure has been linked to the induction of autophagy, a cellular self-degradation process, which is often associated with endoplasmic reticulum (ER) stress. nih.gov This can involve the activation of signaling pathways such as the PERK and IRE1 pathways. nih.gov The PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, has also been identified as a target of BaP and its metabolites. nih.govfrontiersin.org

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

There is currently no direct scientific evidence available from the conducted research that specifically elucidates the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by Benzo(a)pyren-3-ol, 7-methyl-. While PAHs and their metabolites are known to influence cellular signaling, the precise effects of this particular compound on key MAPK components such as ERK, JNK, and p38 have not been documented in the available literature.

Involvement with Nuclear Factor Kappa B (NF-κB) Signaling

Similarly, information regarding the specific involvement of Benzo(a)pyren-3-ol, 7-methyl- with the Nuclear Factor Kappa B (NF-κB) signaling pathway is not present in the accessible research. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its interaction with various xenobiotics is an area of active investigation. However, dedicated studies on the interaction between Benzo(a)pyren-3-ol, 7-methyl- and the NF-κB cascade have not been identified.

Induction of Apoptotic and Necrotic Cell Death Pathways

The capacity of Benzo(a)pyren-3-ol, 7-methyl- to induce apoptotic or necrotic cell death has not been specifically detailed in the available scientific reports. While the carcinogenic effects of the parent compound, 7-methylbenzo(a)pyrene, are linked to DNA damage which can trigger apoptosis, the direct role and mechanisms of its 3-hydroxy metabolite in initiating these cell death pathways have not been characterized. Research into whether this compound activates caspases, alters mitochondrial membrane potential, or induces other hallmarks of apoptosis or necrosis is not currently available.

Metabolic Fates and Biotransformation Processes of Benzo a Pyren-3-ol, 7-methyl-

Phase I Metabolism of Benzo(a)pyren-3-ol, 7-methyl-

Phase I metabolism introduces or exposes functional groups on a xenobiotic. As Benzo(a)pyren-3-ol, 7-methyl- already possesses a hydroxyl group, further Phase I reactions primarily involve additional oxidation.

Role of Cytochrome P450 (CYP) Enzymes in Hydroxylation and Oxidation

Cytochrome P450 (CYP) enzymes are the principal catalysts in the Phase I metabolism of PAHs. nih.gov The initial formation of phenolic metabolites, like Benzo(a)pyren-3-ol, 7-methyl-, from the parent compound 7-MeBP is catalyzed by CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1. oup.comuzh.ch These same enzymes can mediate further oxidation of the phenolic metabolite.

Once formed, Benzo(a)pyren-3-ol, 7-methyl- can serve as a substrate for a second round of oxidation by CYP enzymes. This can lead to the formation of dihydroxy-metabolites or, more commonly, oxidation of the phenol to a quinone. epa.gov For instance, the oxidation of 3-hydroxybenzo(a)pyrene can yield benzo(a)pyrene-3,6-quinone. It is therefore highly probable that Benzo(a)pyren-3-ol, 7-methyl- is metabolized to 7-methyl-benzo(a)pyrene-3,6-dione. evitachem.com The formation of such quinones is a critical step, as these molecules are often electrophilic and can be redox-active, potentially leading to different biological consequences compared to the parent phenol.

Contribution of Epoxide Hydrolase Activities

Studies on the metabolism of 7-MeBP have shown that, despite the methyl group at the 7-position, the molecule can undergo oxidation at the 7,8-position to form an epoxide, which is then hydrolyzed by mEH to yield trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.govaacrjournals.org This "diol-epoxide" pathway is a major route of metabolic activation for many PAHs. wur.nl Therefore, the contribution of epoxide hydrolase is essential and upstream in the metabolic cascade that produces a variety of 7-MeBP metabolites, including dihydrodiols and the phenolic derivative Benzo(a)pyren-3-ol, 7-methyl-. However, once the phenol is formed, mEH is not involved in its subsequent biotransformation.

Phase II Metabolism of Benzo(a)pyren-3-ol, 7-methyl-

Phase II metabolism represents the most significant and definitive metabolic fate for phenolic PAHs like Benzo(a)pyren-3-ol, 7-methyl-. These reactions involve conjugation with endogenous hydrophilic molecules, which drastically increases their water solubility and promotes their elimination from the body. epa.govnih.gov

Glucuronidation Pathways

Glucuronidation is a major Phase II detoxification pathway for phenolic metabolites of PAHs. osti.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the substrate.

Studies with the analogous compound, 3-hydroxybenzo(a)pyrene, have demonstrated that it is readily conjugated to form 3-OH-BP-glucuronide, which is a major water-soluble metabolite. aacrjournals.org More directly, recent research on the metabolism of 8-methyl-benzo[a]pyrene showed that its major phenolic metabolite, 3-hydroxy-8-methyl-BaP, undergoes efficient glucuronidation in rat liver S9 fractions. springermedizin.de It is highly likely that Benzo(a)pyren-3-ol, 7-methyl- follows the same pathway, forming a glucuronide conjugate at the 3-hydroxy position. This conjugation significantly detoxifies the compound by masking the reactive hydroxyl group and facilitating its excretion.

Table 1: Michaelis-Menten Kinetic Parameters for the Glucuronidation and Sulfation of 3-hydroxy-8-methyl-benzo[a]pyrene in Rat Liver S9 Fractions Data inferred from the structurally similar compound 3-hydroxy-8-methyl-benzo[a]pyrene as a proxy for Benzo(a)pyren-3-ol, 7-methyl-. springermedizin.de

| Conjugation Pathway | Vmax (nmol/min/mg protein) | Km (µM) |

| Glucuronidation | 0.81 ± 0.05 | 40.5 ± 7.0 |

| Sulfation | 0.07 ± 0.01 | 1.8 ± 0.6 |

| Values are presented as mean ± standard error. |

Sulfation Conjugation Mechanisms

Sulfation is another critical Phase II conjugation pathway for phenolic compounds, catalyzed by a family of enzymes known as sulfotransferases (SULTs). preprints.org These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate.

Phenolic metabolites of PAHs are known substrates for SULTs. epa.gov Research on the analogous metabolite 3-hydroxy-8-methyl-BaP has quantified its conversion to a sulfate conjugate, demonstrating that this is a viable, albeit kinetically slower, pathway compared to glucuronidation in rat liver fractions (see Table 1). springermedizin.de While sulfation generally serves as a detoxification route, the resulting sulfate esters of some PAH metabolites, particularly those with a hydroxymethyl group, can be unstable and form reactive electrophiles. wur.nl For Benzo(a)pyren-3-ol, 7-methyl-, sulfation at the 3-hydroxy position would produce a highly water-soluble sulfate conjugate, marking it for excretion.

In Vitro Research Methodologies and Empirical Findings Pertaining to Benzo a Pyren-3-ol, 7-methyl-

Assessment of Cellular and Molecular Responses In Vitro

Metabolomic Investigations to Unravel Metabolic Perturbations

Metabolomic profiling represents a powerful approach to elucidate the biochemical disturbances within a biological system following exposure to a xenobiotic compound. In the context of "Benzo(a)pyren-3-ol, 7-methyl-," while direct metabolomic studies on this specific metabolite are not extensively documented, research on its parent compound, 7-methylbenzo(a)pyrene (7-MeBP), and the prototype polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene (BaP), provides a framework for understanding its potential metabolic impact. nih.gov

In vitro studies utilizing cell lines such as human epidermal keratinocytes (NHEKs) or liver models like HepaRG cells are standard for investigating the metabolic consequences of PAH exposure. nih.govresearchgate.net These investigations typically employ non-targeted metabolome analysis using advanced analytical techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF) mass spectrometry. researchgate.net Such methods allow for the comprehensive measurement of endogenous small molecules, providing a snapshot of the cellular metabolic state.

Exposure of in vitro models to parent compounds like BaP has been shown to induce widespread metabolic reprogramming. Key affected pathways often include purine and pyrimidine nucleotide metabolism, xenobiotic metabolism via the aryl hydrocarbon receptor (AHR) pathway, methylation processes, and RNA modification. researchgate.netnih.gov The metabolism of 7-MeBP has been studied in microsomal preparations and 10T1/2 cells, revealing the formation of various metabolites, including trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov This indicates that despite the methyl group at the 7-position, the compound can undergo metabolic activation similar to BaP itself. nih.gov

The perturbations in metabolic pathways following exposure to PAHs can be significant. For instance, studies on BaP show alterations in the levels of key metabolites, which can be indicative of cellular stress, DNA damage, and shifts in energy metabolism. These changes are often dose- and time-dependent. rsc.org

Table 1: Representative Metabolic Perturbations in Human Cell Lines Exposed to Benzo[a]pyrene

| Metabolic Pathway | Observed Change | Potential Implication | Reference |

|---|---|---|---|

| Purine Metabolism | Decrease in guanosine and adenosine levels | Impaired DNA/RNA synthesis, cellular energy deficit | researchgate.net |

| Pyrimidine Metabolism | Alterations in uridine and cytidine derivatives | Disruption of nucleic acid synthesis and repair | researchgate.net |

| Glutathione Metabolism | Depletion of reduced glutathione (GSH) | Increased oxidative stress, reduced detoxification capacity | researchgate.net |

| Glycerophospholipid Metabolism | Changes in lysophosphatidylcholines | Cell membrane damage, altered signaling | nih.gov |

| Xenobiotic Metabolism | Increase in glucuronide and sulfate conjugates | Active detoxification and elimination processes | iarc.fr |

This table is illustrative of findings for the parent compound Benzo[a]pyrene and is intended to represent the types of data generated in metabolomic studies.

Mechanistic Dissection Using Advanced Gene Editing (e.g., CRISPR/Cas9) and Gene Silencing Techniques

Advanced gene editing technologies, particularly the CRISPR/Cas9 system, and gene silencing techniques offer powerful tools for dissecting the specific molecular mechanisms of action of compounds like "Benzo(a)pyren-3-ol, 7-methyl-." While specific applications of these techniques to this particular metabolite are not yet detailed in the literature, their use in the broader context of PAH toxicology demonstrates their immense potential. nih.gov

The CRISPR/Cas9 system allows for the precise editing of the genome, enabling researchers to create knockout or knock-in mutations in specific genes. nih.gov This is invaluable for identifying the genes responsible for the metabolic activation of parent compounds like 7-MeBP and for mediating the downstream toxic effects of its metabolites. For example, by knocking out specific cytochrome P450 (CYP) enzymes, such as CYP1A1 or CYP1B1, researchers could determine their exact role in the formation of "Benzo(a)pyren-3-ol, 7-methyl-" and other metabolites. nih.govnih.gov Similarly, knocking out the Aryl Hydrocarbon Receptor (AHR), a key transcription factor that regulates the expression of many CYP enzymes, would elucidate its role in the compound's mechanism of action. nih.gov

Gene silencing techniques, such as RNA interference (RNAi) or the study of epigenetic silencing through DNA methylation, provide complementary mechanistic insights. The carcinogenicity of BaP, for instance, is linked to its ability to alter DNA methylation patterns. nih.govresearchgate.net BaP exposure can lead to the hypermethylation and subsequent silencing of tumor suppressor genes, while causing hypomethylation and activation of proto-oncogenes. nih.gov Investigating whether "Benzo(a)pyren-3-ol, 7-methyl-" induces similar epigenetic modifications would be a critical step in understanding its biological activity.

Table 2: Potential Applications of Gene Editing and Silencing to Study Benzo(a)pyren-3-ol, 7-methyl-

| Gene Target | Technique | Scientific Question | Reference |

|---|---|---|---|

| AHR (Aryl Hydrocarbon Receptor) | CRISPR/Cas9 Knockout | Is the AHR pathway necessary for the metabolic activation of the parent compound and the subsequent toxicity of the metabolite? | nih.gov |

| CYP1A1, CYP1B1 | CRISPR/Cas9 Knockout | Which specific P450 enzymes are responsible for the formation of Benzo(a)pyren-3-ol, 7-methyl-? | nih.gov |

| EPHX1 (Epoxide Hydrolase) | CRISPR/Cas9 Knockout | What is the role of epoxide hydrolase in the metabolic pathway of the parent compound? | nih.gov |

| TP53 (Tumor Suppressor Gene) | Gene Sequencing in CRISPR-edited cells | Does the compound or its parent lead to specific mutation signatures in key cancer-related genes? | nih.gov |

| DNMT1, DNMT3a/b (DNA Methyltransferases) | Gene Silencing (RNAi) | Does inhibiting DNA methyltransferases alter the epigenetic effects (e.g., gene promoter methylation) induced by the compound? | researchgate.net |

By employing these advanced molecular tools, researchers can move beyond correlational observations to establish causal links between specific genes, pathways, and the biological effects of "Benzo(a)pyren-3-ol, 7-methyl-."

In Vivo Research Methodologies and Empirical Findings Pertaining to Benzo a Pyren-3-ol, 7-methyl-

Establishment and Utilization of Animal Models in Benzo(a)pyren-3-ol, 7-methyl- Research

Animal models have been instrumental in elucidating the metabolic pathways and biological consequences of exposure to 7-methylbenzo(a)pyrene, the precursor to Benzo(a)pyren-3-ol, 7-methyl-.

Rodent models, particularly mice and rats, are the most extensively used systems for studying the in vivo effects of 7-MBaP. These models allow for detailed examination of systemic toxicity and organ-specific responses. Studies utilizing rat liver microsomes have been pivotal in identifying the metabolic products of 7-MBaP. nih.govnih.govnih.gov Research has shown that 3-hydroxy-7-methylbenzo[a]pyrene, another name for Benzo(a)pyren-3-ol, 7-methyl-, is a predominant metabolite of 7-MBaP in these in vitro systems using rat liver preparations. nih.gov

In vivo studies with mice have demonstrated the carcinogenic potential of the parent compound, 7-MBaP, in various tumor models. nih.gov Furthermore, research on the related compound, benzo(a)pyrene (BaP), has involved dermal application and oral administration in mice to assess tumor responses in tissues such as the skin, lung, forestomach, and liver. nih.goviarc.fr These studies provide a framework for investigating the tissue-specific carcinogenicity of methylated PAHs like 7-MBaP.

Table 1: Key Rodent Studies on 7-methylbenzo(a)pyrene and its Metabolism

| Animal Model | Key Findings Related to 7-MBaP and its Metabolites | Reference(s) |

| Rats (Sprague-Dawley) | Liver microsomes were used to study the stereoselective metabolism of 7-MBaP, identifying various dihydrodiol metabolites. | nih.gov |

| Rats | Incubation of 7-MBaP with liver microsomes identified 3-hydroxy-7-methylbenzo[a]pyrene as the predominant metabolite. | nih.gov |

| Mice | 7-MBaP has been reported to be carcinogenic in some tumor models. | nih.gov |

| Mice | Studies on the parent compound BaP show it induces tumors in various organs following oral or dermal administration. | nih.goviarc.fr |

Aquatic models, such as the zebrafish (Danio rerio), are increasingly used to study the developmental toxicity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. While direct studies on Benzo(a)pyren-3-ol, 7-methyl- are limited, research on related methylated PAHs in zebrafish has revealed significant developmental effects. springermedizin.de For instance, studies on 8-methyl-benzo[a]pyrene have shown it to be a potent developmental toxicant in zebrafish embryos. springermedizin.de Long-term exposure to the parent compound BaP in another aquatic model, the marine medaka, has been shown to cause embryonic toxicity and affect sexual differentiation across multiple generations. mdpi.com These findings highlight the potential for aquatic ecosystem disruption by PAH metabolites.

Genetically modified animal models, including knockout and knock-in mice, offer powerful tools to investigate the specific molecular pathways involved in the toxicity of compounds like 7-MBaP. For example, studies on the parent compound BaP have utilized Apolipoprotein E (ApoE)-knockout mice to investigate its role in exacerbating atherosclerosis. nih.gov These models demonstrated that chronic exposure to BaP leads to larger and phenotypically different atherosclerotic plaques. nih.gov Such models could be invaluable in determining the specific role of metabolites like Benzo(a)pyren-3-ol, 7-methyl- in cardiovascular and other diseases.

Development and Validation of Biomarkers for Benzo(a)pyren-3-ol, 7-methyl- Exposure and Effects In Vivo

The identification of reliable biomarkers is essential for assessing exposure to 7-MBaP and its biological effects. For PAHs in general, the most common biomarkers are DNA adducts and urinary metabolites. nih.gov The detection of specific metabolites of 7-MBaP, such as Benzo(a)pyren-3-ol, 7-methyl-, in biological samples can serve as a direct biomarker of exposure. nih.gov

Metabolic studies have successfully used techniques like high-performance liquid chromatography (HPLC) to separate and identify various metabolites of 7-MBaP from in vitro incubations with rat liver microsomes. nih.gov These identified metabolites, including Benzo(a)pyren-3-ol, 7-methyl-, are key candidates for biomarker development in in vivo systems. nih.gov For the parent compound BaP, DNA adducts, such as the anti-benzo[a]pyrene-7,8-diol-9,10-oxide-DNA adduct, are well-established biomarkers of genotoxic effect and have been measured in tissues of exposed animals. nih.govnih.gov

Analysis of Tissue-Specific Biological Responses to Benzo(a)pyren-3-ol, 7-methyl- Exposure

Understanding the tissue-specific responses to 7-MBaP and its metabolites is critical for predicting target organ toxicity. In vivo studies with the parent compound BaP have shown a differential distribution of DNA adducts in various tissues, with high levels found in the aorta and lung, and lower levels in the liver of mice. nih.gov The metabolism of 7-MBaP has been extensively studied in liver microsomal preparations, indicating the liver as a primary site of metabolic activation. nih.govnih.govnih.gov The formation of Benzo(a)pyren-3-ol, 7-methyl- as a major metabolite in the liver suggests this organ is a key target for the biological activity of the parent compound. nih.gov

Table 2: Identified Metabolites of 7-methylbenzo(a)pyrene in Rat Liver Microsomes

| Metabolite | Reference(s) |

| 3-hydroxy-7-methylbenzo[a]pyrene (Benzo(a)pyren-3-ol, 7-methyl-) | nih.gov |

| 7-MBaP 4,5-trans-dihydrodiol | nih.gov |

| 7-MBaP 7,8-trans-dihydrodiol | nih.gov |

| 7-MBaP 9,10-trans-dihydrodiol | nih.gov |

| 7-hydroxymethyl-BaP | nih.gov |

| 9-hydroxy-7-MBaP | nih.gov |

| 7-MBaP 1,6- and 3,6-quinones | nih.gov |

Implications from Long-Term Exposure Studies in Animal Models

Long-term exposure studies are crucial for assessing the chronic health risks, including carcinogenicity, associated with chemical exposure. While specific long-term studies on Benzo(a)pyren-3-ol, 7-methyl- are not available, research on its parent compound, 7-MBaP, has indicated its carcinogenicity in some tumor models. nih.gov

Extensive long-term studies on BaP provide valuable insights into the potential effects of related compounds. Chronic oral exposure to BaP in mice has been shown to increase tumor incidence in lymphoid and hematopoietic tissues, as well as in organs like the lung, forestomach, and liver. nih.gov In ApoE-knockout mice, long-term BaP exposure was found to promote the development of larger and more complex atherosclerotic plaques. nih.gov In aquatic species, long-term exposure to BaP has demonstrated multigenerational effects on reproduction and development. mdpi.com These findings underscore the potential for significant adverse health outcomes following prolonged exposure to 7-MBaP and its metabolites.

Q & A

Q. What is the role of Benzo(a)pyren-3-ol, 7-methyl- in carcinogenesis, and how is it experimentally validated?

Benzo(a)pyren-3-ol, 7-methyl- is a metabolite of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) known for its genotoxicity. BaP is metabolized by cytochrome P450 1A1 (CYP1A1) in the liver to form reactive diol epoxide intermediates (e.g., BPDE), which covalently bind to DNA, forming adducts that drive mutagenesis . Experimental validation includes in vitro assays (e.g., Ames test with S9 metabolic activation) and in vivo models (e.g., rodent tumorigenicity studies). Analytical methods like HPLC or GC-MS are used to quantify DNA adducts .

Q. What analytical methods are recommended for quantifying Benzo(a)pyren-3-ol, 7-methyl- in environmental or biological samples?

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) or gas chromatography-mass spectrometry (GC-MS) are preferred due to their sensitivity for PAH metabolites. Deuterated internal standards (e.g., benzo[e]pyrene-d12) improve quantification accuracy by correcting for matrix effects . Sample preparation often involves solvent extraction (e.g., ethyl acetate or cyclohexane) followed by solid-phase extraction for purification .

Q. How does the stability of Benzo(a)pyren-3-ol, 7-methyl- influence its detection in environmental matrices?

Stability is affected by photodegradation, oxidation, and microbial activity. For reliable detection, samples should be stored at −20°C in amber vials to minimize light exposure. Recovery studies using spiked matrices (e.g., plant tissues or air particulates) are critical to validate extraction efficiency, with reported recoveries ranging from 70–90% depending on solvent choice (e.g., acetonitrile vs. methylene chloride) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between total PAH measurements and Benzo(a)pyren-3-ol-specific data in environmental monitoring?

Discrepancies arise because BaP derivatives do not always correlate linearly with total PAHs due to variable emission sources and degradation rates. Experimental designs should include:

- Source-specific markers : Track residential combustion (98.8% of BaP emissions) vs. industrial sources .

- Normalization : Express results as ratios (e.g., PAH/BaP) to account for matrix effects .

- Multivariate analysis : Use principal component analysis (PCA) to identify confounding variables like seasonal temperature or solvent extraction efficiency .

Q. What methodologies are used to study the non-covalent interactions of Benzo(a)pyren-3-ol metabolites with DNA?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are key for elucidating structural interactions. For example, studies on BPDE-DNA adducts reveal intercalation patterns and hydrogen bonding with guanine residues . Computational models (e.g., density functional theory) further predict binding energies and conformational changes .

Q. How do experimental designs account for metabolic variability in in vitro vs. in vivo studies of Benzo(a)pyren-3-ol?

In vitro models (e.g., hepatic microsomes) use controlled CYP1A1 activation but lack systemic factors like excretion. In vivo studies must monitor interspecies differences (e.g., murine vs. human metabolic rates) and extrahepatic metabolism (e.g., lung-specific CYP1A1 expression). Isotope-labeled tracers (e.g., ³H-BaP) enable tracking metabolite distribution .

Q. What statistical approaches address challenges in low-concentration detection of Benzo(a)pyren-3-ol in complex matrices?

Limit of detection (LOD) and limit of quantification (LOQ) are determined via calibration curves with serial dilutions. Robust regression models (e.g., weighted least squares) account for heteroscedasticity in low-concentration data. For air samples, spatial interpolation (e.g., kriging) maps contamination hotspots using monitoring network data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.